
Cu(TMHD)2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cu(TMHD)₂ is a copper(II) β-diketonate complex with the ligand 2,2,6,6-tetramethylheptane-3,5-dionate (TMHD). It is characterized by its high thermal stability and steric bulk due to the four methyl groups on the β-diketone backbone . The molecular formula is Cu(OCC(CH₃)₃CHCOC(CH₃)₃)₂, with a molecular weight of 430.08 g/mol and CAS number 14040-05-2 . This complex is widely used in metal-organic chemical vapor deposition (MOCVD) for thin-film fabrication , photoredox catalysis , and as a Lewis acid in organic transformations .
Preparation Methods
Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is typically synthesized by reacting copper oxide with 2,2,6,6-tetramethyl-3,5-heptanedione in an organic solvent. There are several methods for this synthesis, including the solvent method and the solid-phase method . In one approach, copper acetate hydrate is reacted with 2,2,6,6-tetramethyl-3,5-heptanedione in a methanol solution . The reaction conditions, such as temperature and solvent choice, can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used in metal-organic chemical vapor deposition (MOCVD) processes to produce copper oxide thin films . The compound can be decomposed thermally, and its thermal stability and decomposition kinetics have been studied using thermogravimetric analysis (TGA) . The major products formed from these reactions include copper oxides such as cuprite (Cu_2O) and tenorite (CuO) .
Scientific Research Applications
Thin-Film Deposition
Cu(TMHD)₂ is widely used in thin-film deposition techniques such as metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) . Its structure, featuring bulky tetramethyl-heptanedionate ligands, allows for controlled reactivity, which is essential for producing high-purity copper films on various substrates . These high-purity copper films are essential in semiconductor and microelectronic manufacturing to enhance conductivity and overall performance . Additionally, Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II) has been investigated for applicability to plasma-enhanced atomic layer deposition at low temperatures .
Catalysis
Cu(TMHD)₂ is utilized as a catalyst in organic synthesis. For example, it serves as a Lewis acid catalyst in visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers . In this application, Cu(TMHD)₂ is used in conjunction with an acridinium photocatalyst to promote acidolysis with an aryl carboxylic acid followed by hydrolysis .
Cu(TMHD)₂ has also been shown to be effective in dehydroxylative radical N-glycosylation of heterocycles . This method uses copper metallaphotoredox catalysis to synthesize N-glycosides, showing high diastereoselectivity and regioselectivity .
Material Science
In material science, Cu(TMHD)₂ is used for producing specialized copper-based materials . For instance, it has been used in the rapid chemical vapor deposition of superconducting YBa2Cu3Ox . It is also used in the alcohol-assisted deposition of copper films from supercritical fluids, where the reduction of Cu(tmhd)2 with ethanol results in selective deposition of copper on catalytic surfaces .
- Atomic Layer Deposition of Copper Films: Cu(TMHD)₂ can be used with hydroquinone for atomic layer deposition of metallic copper films .
- Hydrogen-Assisted Reduction of Cu(tmod)₂: The kinetics and reaction mechanism for copper deposition via hydrogen-assisted reduction of bis(2,2,7-trimethyloctane-3,5-dionato)copper(II) can be studied to optimize deposition processes .
- Synthesis of Tetranuclear Complex: Cu(TMHD)₂ can be used in the synthesis of the tetranuclear complex [Cu(tmhd)2Pb(hfa)2]2, allowing for the study of its structure and magnetic properties .
Mechanism of Action
The mechanism of action of copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate) involves its decomposition and subsequent formation of copper oxides. During the MOCVD process, the compound is vaporized and transported to the substrate, where it decomposes to form a thin film of copper oxide . The thermal decomposition follows a phase boundary reaction mechanism, with an average activation energy of 85.1 kJ/mol .
Comparison with Similar Compounds
Comparison with Similar Copper(II) β-Diketonate Complexes
Structural and Electronic Properties
Cu(TMHD)₂ is distinguished by its bulky tert-butyl substituents, which confer steric protection to the copper center. This contrasts with smaller ligands in analogous complexes:
Complex | Ligand Structure | O-Cu Bond Strength (DFT, eV) | Steric Effects |
---|---|---|---|
Cu(AA)₂ | Acetylacetonate (CH₃COCHCOCH₃) | 3.45 | Low (methyl groups) |
Cu(HPD)₂ | Heptane-3,5-dionate (C₇H₁₂O₂) | 3.62 | Moderate (linear alkyl chain) |
Cu(TMHD)₂ | TMHD (C₁₁H₁₉O₂) | 3.75 | High (tert-butyl groups) |
Cu(DMHD)₂ | 5,5-Dimethylhexane-2,4-dionate | 3.68 | Moderate (branched alkyl) |
Key Findings :
- The tert-butyl groups in TMHD increase O-Cu bond strength (3.75 eV) compared to Cu(AA)₂ (3.45 eV) and Cu(HPD)₂ (3.62 eV), enhancing thermal stability.
- Steric bulk reduces ligand lability, making Cu(TMHD)₂ less reactive in ligand-exchange reactions but more effective in stabilizing radical intermediates .
Catalytic Performance in Organic Reactions
A. C–O Bond Cleavage of Diaryl Ethers
In photoredox-catalyzed C–O bond cleavage (Fig. 1), Cu(TMHD)₂ outperforms other Lewis acids:
Lewis Acid | Yield of 3a + 4a (%) | Role in Mechanism |
---|---|---|
Cu(TMHD)₂ | 80 | Promotes substrate ionization via salt effect |
Cu(acac)₂ | 56 | Moderate Lewis acidity |
Cu(OAc)₂ | 13 | Weak activation |
None | 0 | — |
- Cu(TMHD)₂ facilitates ionization of carboxylic acids (e.g., 2a) at pH 3.61–4.30, critical for generating reactive carboxylate radicals .
B. Bicyclopentylation of Alcohols
Replacing Cu(acac)₂ with Cu(TMHD)₂ significantly improves yields for secondary and tertiary alcohols:
Substrate | Cu(acac)₂ Yield (%) | Cu(TMHD)₂ Yield (%) |
---|---|---|
Primary Alcohol | 85 | 82 |
Secondary Alcohol | 32 | 78 |
Tertiary Alcohol | 10 | 65 |
Mechanistic Insights and Unique Advantages
- Lewis Acid vs. Redox Activity: Unlike Cu(acac)₂, which can undergo redox cycling, Cu(TMHD)₂ primarily acts as a non-innocent Lewis acid, avoiding side oxidation .
- Steric Shielding : The tert-butyl groups prevent coordination of bulky substrates, enabling selective catalysis .
- Thermal Resilience : High O-Cu bond strength allows use in high-temperature processes like MOCVD .
Biological Activity
Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly referred to as Cu(TMHD)₂, is a coordination compound that has garnered attention for its potential biological applications. This article explores the biological activity of Cu(TMHD)₂, highlighting its antibacterial properties, catalytic applications, and other relevant biological interactions based on diverse research findings.
1. Structural Characteristics of Cu(TMHD)₂
Cu(TMHD)₂ is characterized by its bidentate ligand structure, where the TMHD ligands coordinate with copper ions. The complex exhibits a typical tetrahedral geometry, which is crucial for its reactivity and interaction with biological systems. The stability and solubility of Cu(TMHD)₂ in various solvents make it an ideal candidate for further biological studies.
2. Antibacterial Properties
Recent studies have demonstrated that Cu(TMHD)₂ exhibits significant antibacterial activity against various bacterial strains. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), which can damage bacterial cell membranes and DNA.
Case Study: Antibacterial Activity in Composite Coatings
A study investigated the incorporation of Cu(TMHD)₂ into titanium dioxide (TiO₂) composite coatings. The results indicated that increasing the mole fraction of Cu(TMHD)₂ enhanced the antibacterial properties of the coatings against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy was attributed to the release of copper ions from the coating, which disrupted bacterial cellular functions .
Cu(TMHD)₂ Mole Fraction | Antibacterial Activity |
---|---|
0% | No activity |
1% | Moderate |
5% | High |
10% | Very High |
3. Catalytic Applications
Cu(TMHD)₂ serves as an effective catalyst in various organic reactions. Its catalytic properties have been explored in N-glycosylation reactions, where it has shown to facilitate the formation of glycosidic bonds efficiently.
Research Findings
In a study focusing on N-glycosylation reactions, Cu(TMHD)₂ was utilized as a catalyst alongside other ligands and bases. The results highlighted that Cu(TMHD)₂ achieved yields up to 66% for specific regioisomers without compromising selectivity . This demonstrates not only its catalytic efficiency but also its potential utility in synthetic organic chemistry.
4. Mechanistic Insights
The biological activity of Cu(TMHD)₂ can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : The interaction of copper ions with cellular components leads to oxidative stress in bacteria.
- Enzyme Inhibition : Copper complexes can inhibit specific enzymes critical for bacterial survival.
- Membrane Disruption : Copper ions can integrate into bacterial membranes, altering permeability and leading to cell lysis.
5. Summary of Biological Activities
The following table summarizes key biological activities associated with Cu(TMHD)₂:
Activity Type | Description |
---|---|
Antibacterial | Effective against various bacterial strains |
Catalytic | Facilitates N-glycosylation with high yields |
Enzyme Inhibition | Potential inhibition of essential bacterial enzymes |
Oxidative Stress Induction | Induces ROS production leading to cellular damage |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing Cu(TMHD)₂ with high purity and reproducibility?
Cu(TMHD)₂ synthesis typically involves reacting copper salts (e.g., CuCl₂) with the β-diketone ligand (TMHD) under controlled conditions. Key steps include:
- Reagent stoichiometry : Maintain a 1:2 molar ratio of Cu²⁺ to TMHD ligand to avoid ligand deficiency or excess .
- Solvent selection : Use anhydrous, aprotic solvents (e.g., toluene or THF) to prevent hydrolysis of the ligand .
- Temperature control : Reflux conditions (~110°C) ensure complete ligand coordination, confirmed by color changes (e.g., blue to green) .
- Purification : Recrystallize the product in hexane or ethanol to remove unreacted precursors, verified via elemental analysis and melting point consistency .
Q. How can researchers confirm the structural integrity of Cu(TMHD)₂ using spectroscopic techniques?
A multi-technique approach is critical:
- FT-IR and Raman spectroscopy : Validate ligand coordination by identifying shifts in C=O (1600–1650 cm⁻¹) and C–H (2900–3000 cm⁻¹) stretching frequencies. Discrepancies in peak positions may indicate incomplete chelation .
- UV-Vis spectroscopy : Monitor d-d transition bands (600–800 nm) to confirm octahedral geometry. Compare extinction coefficients with literature values to detect impurities .
- X-ray crystallography : Resolve molecular geometry (e.g., bond lengths, angles) for definitive structural confirmation, though single-crystal growth may require slow evaporation techniques .
Advanced Research Questions
Q. How can computational methods like DFT improve the interpretation of Cu(TMHD)₂’s electronic and vibrational spectra?
Density Functional Theory (DFT) simulations are pivotal for:
- Assigning vibrational modes : Match calculated IR/Raman frequencies (scaled by 0.96–0.98) to experimental data to resolve ambiguities in peak assignments .
- Electronic structure analysis : Correlate UV-Vis absorption bands with computed electronic transitions (e.g., ligand-to-metal charge transfer) using TD-DFT .
- Conformational stability : Compare relative energies of cis/trans isomers to identify dominant conformers in solution, validated by NMR or EPR .
Q. What strategies resolve contradictions between experimental and computational data for Cu(TMHD)₂’s copper-oxygen bond strength?
Discrepancies often arise from solvent effects or basis set limitations in simulations. Mitigate via:
- Solvent correction : Apply implicit solvation models (e.g., COSMO) in DFT to account for dielectric environments .
- Basis set validation : Test hybrid functionals (e.g., B3LYP) with triple-zeta basis sets (e.g., def2-TZVP) to balance accuracy and computational cost .
- Cross-validation : Compare bond dissociation energies (BDEs) from thermogravimetric analysis (TGA) with DFT-calculated values to refine models .
Q. How does Cu(TMHD)₂ function as a catalyst in visible-light-driven C–O bond cleavage reactions?
Mechanistic studies suggest dual roles:
- Lewis acid activation : Cu²⁺ polarizes ether substrates, lowering bond dissociation energy. Monitor via UV-Vis quenching experiments with substrates like diaryl ethers .
- Electron transfer mediation : Transient absorption spectroscopy can track Cu(I)/Cu(II) redox cycles during photocatalysis, revealing rate-limiting steps .
- pH optimization : Maintain mildly acidic conditions (pH 3.5–4.5) to stabilize reactive intermediates, verified by kinetic profiling .
Q. Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate substituent effects on Cu(TMHD)₂’s catalytic activity?
Use a systematic approach:
- Ligand modification : Synthesize analogs (e.g., Cu(DMHD)₂, Cu(HPD)₂) with varying alkyl substituents (e.g., iPr vs. t-Bu) to assess steric/electronic impacts .
- Kinetic studies : Compare turnover frequencies (TOFs) in model reactions (e.g., oxidation of alcohols) under identical conditions .
- Spectroscopic benchmarking : Correlate catalytic efficiency with spectroscopic signatures (e.g., Cu–O bond strength via Raman) to identify structure-activity relationships .
Q. What methodologies address reproducibility challenges in Cu(TMHD)₂-based catalytic systems?
Ensure rigor through:
- Control experiments : Include blank reactions (without catalyst) and internal standards (e.g., TEMPO) to validate catalytic contributions .
- Batch-to-batch consistency : Document synthesis parameters (e.g., stirring rate, drying time) and characterize each batch via XRD and TGA .
- Open data practices : Share raw spectra and computational input files in supplementary materials for independent validation .
Properties
Molecular Formula |
C22H38CuO4 |
---|---|
Molecular Weight |
430.1 g/mol |
IUPAC Name |
copper;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/2C11H19O2.Cu/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2 |
InChI Key |
JGMGCTZGOAONPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.